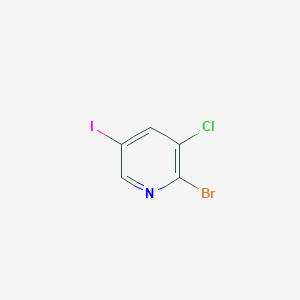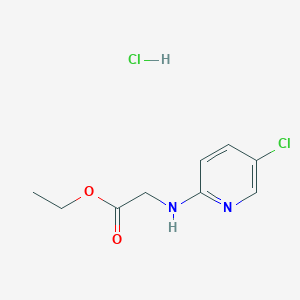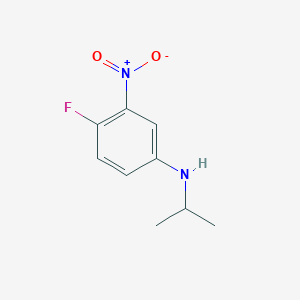
(R)-2-((tert-Butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“®-2-((tert-Butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate” is a chemical compound with a complex structure. Let’s break it down:
- The “®” designation indicates the stereochemistry of the compound, specifically the configuration of chiral centers.
- The “tert-Butoxycarbonyl” group (often abbreviated as “Boc”) serves as a protecting group for the amino functionality.
- The “4-methylbenzenesulfonate” moiety consists of a benzene ring with a methyl group and a sulfonate (SO₃⁻) group attached.
Métodos De Preparación
Synthetic Routes
Several synthetic routes exist for the preparation of this compound. One common approach involves the following steps:
-
Protection of the Amine Group:
- The primary amine group is protected using the Boc group. This step prevents unwanted reactions during subsequent transformations.
- The reaction typically involves treating the amine with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent.
-
Alkylation:
- The protected amine reacts with 4-methylbenzenesulfonyl chloride (or its sodium salt) to introduce the sulfonate group.
- The reaction occurs under basic conditions (e.g., with triethylamine) to form the desired product.
-
Deprotection:
- The Boc group is removed using an acid (e.g., trifluoroacetic acid, TFA).
- This step reveals the free amine functionality.
Industrial Production
The industrial production of this compound involves scaling up the synthetic process described above. Optimization of reaction conditions, purification methods, and safety considerations are crucial for large-scale production.
Análisis De Reacciones Químicas
Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the sulfonate group.
Reduction Reactions: Reduction of the sulfonyl group can yield the corresponding sulfonamide.
Oxidation Reactions: Oxidation of the amine can lead to imine or oxime formation.
Common Reagents and Conditions
Sulfonate Formation: 4-methylbenzenesulfonyl chloride (or its sodium salt) with a base.
Deprotection: Trifluoroacetic acid (TFA) or other suitable acids.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Major Products
The major products depend on the specific reactions performed. Deprotected amine, sulfonamide, and other derivatives may be obtained.
Aplicaciones Científicas De Investigación
This compound finds applications in various fields:
Medicinal Chemistry: It could serve as a building block for designing pharmaceuticals.
Peptide Synthesis: The Boc-protected amine is useful in peptide synthesis.
Materials Science: The sulfonate group enhances solubility and can be exploited in material design.
Mecanismo De Acción
The compound’s mechanism of action depends on its specific application. For instance:
- In drug design, it may interact with specific protein targets, affecting cellular processes.
- In materials science, it could modify surface properties or enhance reactivity.
Propiedades
Fórmula molecular |
C15H23NO5S |
|---|---|
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H23NO5S/c1-11-6-8-13(9-7-11)22(18,19)20-10-12(2)16-14(17)21-15(3,4)5/h6-9,12H,10H2,1-5H3,(H,16,17) |
Clave InChI |
KLEPSZKPAIHWIS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[3-[1-Carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-1,2-dihydronaphthalene-2-carbonyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B12097896.png)
![Benzo[b]thiophene, 2-(methylthio)-](/img/structure/B12097900.png)
![N-Fmoc-L-prolyl-[(4R)-4-hydroxy-L-prolyl]-glycine](/img/structure/B12097903.png)



![[(2-Bromo-5-fluorophenyl)methyl]hydrazine](/img/structure/B12097928.png)



